molecular formula C5H6N2O3S B1315287 5-Aminopyridine-3-sulfonic acid CAS No. 62009-35-2

5-Aminopyridine-3-sulfonic acid

Cat. No.: B1315287
CAS No.: 62009-35-2
M. Wt: 174.18 g/mol
InChI Key: ALOOMEVLNVJJSZ-UHFFFAOYSA-N
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Description

5-Aminopyridine-3-sulfonic acid: is an organic compound with the molecular formula C5H6N2O3S It is a derivative of pyridine, characterized by the presence of an amino group at the 5-position and a sulfonic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopyridine-3-sulfonic acid typically involves the diazotization of 3-aminopyridine followed by substitution of the diazo group with a sulfonyl group. The process can be summarized as follows:

    Diazotization: 3-Aminopyridine is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.

    Substitution: The diazonium salt is then reacted with a sulfonating agent such as sulfur dioxide or sulfuric acid to introduce the sulfonic acid group at the 3-position.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using continuous flow reactors, such as microchannel reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and improved safety. The process involves the rapid diazotization of 3-aminopyridine followed by chlorosulfonation to produce the desired sulfonic acid derivative .

Chemical Reactions Analysis

Types of Reactions: 5-Aminopyridine-3-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonic acid group can be reduced to a sulfonamide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products:

Scientific Research Applications

Chemistry: 5-Aminopyridine-3-sulfonic acid is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of sulfonyl chlorides, which are valuable in organic synthesis .

Biology and Medicine: In biological research, this compound is studied for its potential as a pharmaceutical agent. It has been explored for its role in enzyme inhibition and as a precursor for drug development .

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and agrochemicals. Its sulfonic acid group enhances the solubility and stability of these products .

Mechanism of Action

The mechanism of action of 5-Aminopyridine-3-sulfonic acid involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound binds to the active site of the enzyme, blocking its activity. The sulfonic acid group enhances the binding affinity through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Uniqueness: 5-Aminopyridine-3-sulfonic acid is unique due to the presence of both an amino group and a sulfonic acid group on the pyridine ring.

Properties

IUPAC Name

5-aminopyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S/c6-4-1-5(3-7-2-4)11(8,9)10/h1-3H,6H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOOMEVLNVJJSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506804
Record name 5-Aminopyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62009-35-2
Record name 5-Aminopyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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